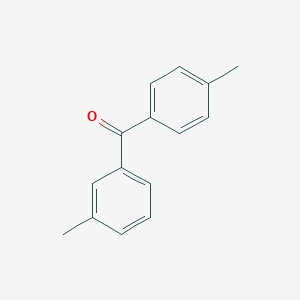

3,4'-Dimethylbenzophenone

説明

Contextualization within Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. They are widely recognized for their photochemical properties and are utilized in a variety of applications, including as photoinitiators in polymerization processes and as UV-blocking agents. The parent compound, benzophenone, serves as a foundational structure, with various derivatives created by substituting the phenyl rings with different functional groups.

The substitution pattern on the benzophenone core significantly influences the molecule's physical and chemical properties. In the case of 3,4'-Dimethylbenzophenone, the presence of two methyl groups, one on each phenyl ring, alters its electronic and steric characteristics compared to the parent benzophenone. These methyl groups are electron-donating, which can affect the reactivity of the aromatic rings and the carbonyl group. The specific positioning of these groups (meta and para) further defines its unique reactivity and potential applications.

Significance in Contemporary Chemical Science

This compound holds importance in modern chemical research primarily as a versatile intermediate in organic synthesis. chemicalbook.comsarex.com Its structure allows for a range of chemical transformations, making it a valuable building block for the creation of more complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, like many benzophenone derivatives, this compound is explored for its photochemical behavior. sigmaaldrich.com The study of such substituted benzophenones contributes to a deeper understanding of structure-activity relationships in photochemistry. Researchers investigate how the position and nature of substituents on the benzophenone scaffold influence the efficiency of photochemical reactions. dtic.mil

Overview of Key Research Areas

The primary areas of research involving this compound include its use as a photoinitiator and its role as a synthetic intermediate.

As a photoinitiator, it can be used to initiate polymerization reactions upon exposure to UV light. guidechem.comgoogle.com This property is crucial in the coatings and adhesives industry. While its efficiency may vary compared to other commercially available photoinitiators, its study provides valuable insights into the design of new and more effective photoinitiating systems. google.com

In the realm of organic synthesis, this compound serves as a starting material for constructing more elaborate molecular architectures. prepchem.comprepchem.com For instance, it can undergo reactions such as nitration, where the substitution pattern of the resulting products provides valuable information about the directing effects of the existing methyl and benzoyl groups. cdnsciencepub.com The carbonyl group can also be a site for various reactions, including reductions to form the corresponding alcohol or reactions with organometallic reagents to create tertiary alcohols.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H14O | nist.govnih.gov |

| Molecular Weight | 210.27 g/mol | nih.govalfa-chemistry.com |

| Melting Point | 45-47 °C | chemicalbook.comalfa-chemistry.com |

| Boiling Point | 341.0 °C | alfa-chemistry.com |

| IUPAC Name | (3,4-dimethylphenyl)(phenyl)methanone | nih.govalfa-chemistry.com |

| CAS Number | 2571-39-3 | nist.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDBXBBWNOELNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369349 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-94-8 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of 3,4 Dimethylbenzophenone

Established Synthetic Pathways for 3,4'-Dimethylbenzophenone

The primary and most well-established method for synthesizing this compound is through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds to an aromatic ring.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst.

The synthesis of this compound can be achieved by the Friedel-Crafts acylation of toluene (B28343) with p-toluoyl chloride. In this reaction, the p-toluoyl group is introduced onto the toluene ring. The methyl group on toluene is an ortho-, para-directing group, meaning the incoming acyl group can attach at the position ortho or para to the existing methyl group. Due to steric hindrance, the para-substituted product is typically favored. youtube.comlibretexts.orgchemguide.co.uk

A general laboratory procedure for a similar Friedel-Crafts acylation of toluene involves the slow addition of the acyl chloride to a cooled mixture of toluene and a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like dichloromethane. youtube.comscribd.com The reaction is typically exothermic and requires careful temperature control. youtube.com After the reaction is complete, the mixture is worked up by quenching with ice and hydrochloric acid, followed by extraction and purification of the product. scribd.com

The regioselectivity of the acylation of toluene with p-toluoyl chloride is a critical aspect. The major product expected from this reaction is 4-methyl-3'-(4-methylbenzoyl)toluene, which is this compound. However, the formation of the ortho isomer, 2-methyl-3'-(4-methylbenzoyl)toluene, is also possible. The reaction conditions, including the choice of catalyst and temperature, can influence the ratio of these isomers.

A variety of Lewis acids can be employed as catalysts in Friedel-Crafts acylation reactions. The most common and traditional catalyst is anhydrous aluminum chloride (AlCl₃). youtube.comscribd.com It is a potent Lewis acid that effectively generates the acylium ion electrophile from the acyl chloride. scribd.com

Other Lewis acids that can be used include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). In some cases, solid acid catalysts and ionic liquids are explored as more environmentally friendly alternatives to traditional Lewis acids. The choice of catalyst can impact the reaction's efficiency, regioselectivity, and the need for stoichiometric versus catalytic amounts. For instance, with highly reactive substrates, weaker Lewis acids may be sufficient and can offer better selectivity.

| Catalyst System | Reactants | Product | Observations |

| Anhydrous Aluminum Chloride (AlCl₃) | Toluene, Acetyl Chloride | p-Methylacetophenone and o-Methylacetophenone | Standard and effective catalyst for Friedel-Crafts acylation of toluene. youtube.comsapub.org |

| Iron(III) Chloride (FeCl₃) | Benzene, Benzoyl Chloride | Benzophenone (B1666685) | Can be used as a catalyst in ionic liquid systems. |

| Zinc Chloride (ZnCl₂) | Benzene, Benzoyl Chloride | Benzophenone | Another Lewis acid option for Friedel-Crafts acylation. |

Oxidation of Reduced Intermediates

An alternative synthetic route to this compound involves the oxidation of a reduced precursor, such as 3,4'-dimethyldiphenylmethane. This method separates the formation of the carbon skeleton from the introduction of the ketone functionality.

The synthesis of the precursor, 3,4'-dimethyldiphenylmethane, can be achieved through a Friedel-Crafts alkylation reaction. Subsequently, the methylene (B1212753) bridge of the diphenylmethane (B89790) derivative is oxidized to a carbonyl group to yield the desired benzophenone. Various oxidizing agents can be employed for this transformation. For the oxidation of a similar compound, 3,3',4,4'-tetramethylbenzophenone, potassium permanganate (B83412) has been used. orientjchem.org Other potential oxidizing agents include chromium-based reagents.

Custom Synthesis and Contract Research

For specialized applications or when in-house synthesis is not feasible, this compound can be obtained through custom synthesis from companies specializing in fine and rare chemicals. Contract Research Organizations (CROs) offer services that include the synthesis of specific chemical compounds on a contractual basis. These organizations have the expertise and infrastructure to develop and execute multi-step syntheses, providing the desired compound with a specified purity and analytical data. Several companies offer custom synthesis of a wide range of organic molecules, including building blocks and intermediates for various industries. berrchem.comtarosdiscovery.comdakenchem.com

Exploration of Novel Synthetic Methodologies

Research into the synthesis of unsymmetrical diaryl ketones is an active area, with a focus on developing more efficient, selective, and environmentally benign methods. While specific novel methodologies for this compound are not extensively documented, general advancements in ketone synthesis could be applicable.

Recent developments in synthetic organic chemistry have introduced new catalytic systems and reaction strategies for the formation of carbon-carbon bonds. These include transition metal-catalyzed cross-coupling reactions and C-H activation/functionalization approaches. For instance, palladium-catalyzed reactions have been developed for the synthesis of diaryl ketones from aryl carboxylic acids and organonitriles. acs.org Additionally, methods for the synthesis of unsymmetrical ketones using chelation-controlled sequential substitution of amides by organometallic reagents have been reported. nih.gov The application of these modern synthetic techniques to the preparation of this compound could offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions compared to traditional Friedel-Crafts acylation. Further research is needed to explore the viability and efficiency of these novel methods for the synthesis of this specific compound.

Green Chemistry Approaches in this compound Synthesis

Traditional Friedel-Crafts acylations often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste upon aqueous workup rsc.org. Modern synthetic chemistry seeks to overcome these limitations by developing "greener" alternatives that are more environmentally benign.

Green approaches to the synthesis of aromatic ketones focus on several key areas:

Catalyst Replacement : Replacing traditional, moisture-sensitive Lewis acids with reusable solid acids or water-tolerant catalysts nih.govresearchgate.netsemanticscholar.org.

Solvent Substitution : Utilizing greener solvents such as ionic liquids or deep eutectic solvents (DESs), which are non-volatile and can often be recycled rsc.org. In some cases, reactions can be run under solvent-free conditions acs.org.

Alternative Acylating Agents : Using carboxylic acids or anhydrides in place of acyl chlorides to avoid the generation of halogenated waste acs.org. For the synthesis of this compound, this would involve using 3-methylbenzoic anhydride instead of m-toluoyl chloride.

One promising green method involves the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), which can act as both the catalyst and the solvent. These systems have been shown to produce high yields of aromatic ketones under microwave irradiation, with the solvent/catalyst system being reusable for multiple cycles rsc.org. Another approach utilizes methanesulfonic anhydride to promote the acylation with carboxylic acids, resulting in a metal- and halogen-free methodology with minimal waste acs.org.

Catalytic Routes and Catalyst Development

The development of efficient and reusable catalysts is crucial for the industrial viability of this compound synthesis. Research has centered on solid acid catalysts and highly active metal triflates.

Solid acid catalysts offer significant advantages over homogeneous Lewis acids, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and pollution. Various solid acids have been investigated for Friedel-Crafts acylation.

Zeolites : These microporous aluminosilicates, such as H-ZSM-5 and H-mordenite, have demonstrated activity in the vapor-phase acetylation of toluene researchgate.net. Their acidity and pore structure are key factors influencing reaction rates and product selectivity researchgate.net. For the synthesis of this compound, a suitably sized zeolite could facilitate the shape-selective acylation of toluene.

Heteropoly Acids (HPAs) : Insoluble salts of heteropoly acids, like H₀.₅Cs₂.₅PW₁₂O₄₀, have been shown to be highly active catalysts for the acylation of toluene with benzoic anhydride scispace.com. These catalysts can achieve high conversion rates without the formation of by-products, especially when the reaction is conducted under pressure at elevated temperatures. The catalyst can be recovered and reused, although a gradual decrease in activity may be observed after several cycles scispace.com.

Sulfate-Promoted Metal Oxides : Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂), are effective catalysts for benzoylation reactions researchgate.net. These materials possess strong acid sites on their surface that can activate the acylating agent.

| Catalyst Type | Example | Key Features | Relevant Finding |

|---|---|---|---|

| Zeolites | H-ZSM-5 | Shape-selective, strong Brønsted acid sites. | Effective for vapor-phase acetylation of toluene, showing high conversion and selectivity researchgate.net. |

| Heteropoly Acids | H₀.₅Cs₂.₅PW₁₂O₄₀ | Insoluble, highly acidic, reusable. | Achieved complete conversion in toluene acylation with benzoic anhydride under pressurized conditions scispace.com. |

| Functionalized Oxides | Triflic acid on mesoporous Zirconia | Solid superacid with high activity. | Active for the benzoylation of toluene with p-toluoyl chloride researchgate.net. |

Metal triflates (M(OTf)ₓ) have emerged as a superior class of water-tolerant Lewis acids for a wide range of organic reactions, including Friedel-Crafts acylation nih.govacs.org. Their high catalytic activity, ease of handling, and recyclability make them attractive alternatives to traditional catalysts nih.gov.

The catalytic activity stems from the strong Lewis acidity of the metal center and the unique role of the triflate anion in stabilizing the active acylium ion intermediate nih.gov. Various metal triflates, including those of hafnium (Hf(OTf)₄) and rare-earth metals like praseodymium (Pr(OTf)₃), have been shown to effectively catalyze the acylation of arenes with acid anhydrides, often under microwave irradiation to achieve high yields in short reaction times nih.govresearchgate.netacs.org. The synthesis of this compound would proceed via the reaction of toluene with 3-methylbenzoic anhydride in the presence of a catalytic amount of a metal triflate.

| Metal Triflate | Acylating Agent | Arene | Yield | Conditions |

|---|---|---|---|---|

| Pr(OTf)₃ | Benzoic Anhydride | Anisole | Excellent | 5 mol % catalyst, Microwave, 100°C, 10 min nih.govacs.org. |

| Hf(OTf)₄ | Acid Anhydrides | Substituted Benzenes | High | Catalytic amount of Hf(OTf)₄ in LiClO₄-MeNO₂ researchgate.net. |

| Sc(OTf)₃ | Benzoic Anhydride | Anisole | Good | 5 mol % catalyst, Microwave, 100°C, 10 min nih.govacs.org. |

| Yb(OTf)₃ | Benzoic Anhydride | Anisole | Good | 5 mol % catalyst, Microwave, 100°C, 10 min nih.govacs.org. |

Multi-step Synthesis Strategies

While the core structure of this compound is typically assembled in a single Friedel-Crafts step, this ketone is often a key intermediate in more extensive, multi-step syntheses aimed at producing complex target molecules. In these strategies, the benzophenone moiety serves as a robust scaffold onto which further functionality is introduced.

For example, in the synthesis of the pharmaceutical agent Tolterodine, a complex multi-step pathway is employed. Although not starting directly from this compound, the synthesis involves the construction of a 3,3-diphenylpropylamine (B135516) core, where one of the phenyl rings is substituted google.com. A hypothetical multi-step route starting from this compound could involve:

Reduction of the Ketone : The carbonyl group can be reduced to a methylene group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, yielding 3,4'-dimethyldiphenylmethane.

Functionalization : The methyl groups on the aromatic rings can be oxidized to carboxylic acids or halogenated to provide handles for further reactions.

Chain Elaboration : One of the rings can be further functionalized to build side chains, similar to the strategies used in the synthesis of Tolterodine or Fesoterodine google.com.

These strategies highlight the role of this compound not as an end product, but as a crucial intermediate whose constituent parts—the carbonyl group and two distinct methyl-substituted aromatic rings—can be selectively modified to build molecular complexity.

Derivatization of this compound

Chemical Reactions for Complex Molecule Creation

The this compound scaffold is a versatile starting point for creating more complex molecules with potential applications in pharmaceuticals and materials science. The reactivity of the aromatic rings and the central carbonyl group allows for a wide range of chemical transformations.

A notable example of benzophenone derivatization is the synthesis of Tolcapone, a COMT inhibitor used in the treatment of Parkinson's disease rti.org. Tolcapone's chemical name is (3,4-Dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone, revealing a 4'-methylbenzophenone core that has undergone significant functionalization. This synthesis demonstrates a powerful strategy for derivatization that is directly applicable to this compound.

A potential multi-step derivatization of a related methoxy-substituted benzophenone to a complex molecule could proceed as follows:

Regioselective Nitration : Treatment with nitric acid in a suitable solvent like glacial acetic acid can introduce a nitro group onto one of the aromatic rings. The position of nitration is directed by the existing substituents.

Cleavage of Ether Groups : If starting from a methoxy-substituted precursor (a common tactic in multi-step synthesis), the methyl ether groups can be cleaved to reveal hydroxyl groups. This can be achieved using reagents like zinc chloride in the presence of HCl or lithium salts of aromatic mercapto compounds google.comgoogleapis.com.

Further Modification : The newly introduced nitro and hydroxyl groups can be further modified. The nitro group can be reduced to an amine, which can then be acylated or alkylated. The hydroxyl groups can be re-alkylated or used to form esters.

This sequence of nitration and dealkylation transforms a simple dimethylbenzophenone precursor into a highly functionalized, complex molecule, illustrating the value of this compound as a versatile synthetic intermediate rti.org.

Functional Group Transformations of this compound

The chemical reactivity of this compound is primarily centered around its three functional groups: the carbonyl group and the two methyl substituents on the aromatic rings. These sites allow for a variety of transformations to synthesize a range of derivatives. Key transformations include the reduction of the carbonyl group, oxidation of the methyl groups, and halogenation of the methyl groups.

Reduction of the Carbonyl Group

The carbonyl group of this compound can undergo reduction to form either a secondary alcohol or a methylene group, depending on the reagents and reaction conditions employed.

Reduction to a Secondary Alcohol:

The most common method for the reduction of a ketone to a secondary alcohol is through the use of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a mild and selective reducing agent that is often preferred for its ease of handling and compatibility with protic solvents like ethanol (B145695) or methanol (B129727). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

A general procedure for the reduction of a benzophenone derivative using sodium borohydride involves dissolving the ketone in an alcoholic solvent and then adding the reducing agent portion-wise at room temperature. The reaction is typically stirred for a period of time to ensure completion, after which it is quenched with water or a dilute acid to neutralize any remaining hydride and protonate the alkoxide intermediate.

Reduction to a Methylene Group:

Complete reduction of the carbonyl group to a methylene group (deoxygenation) can be achieved through methods such as the Clemmensen reduction or the Wolff-Kishner reduction.

The Clemmensen reduction is performed under strongly acidic conditions, using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inchem-station.com This method is particularly effective for aryl-alkyl ketones that are stable in strong acid. annamalaiuniversity.ac.in

The Wolff-Kishner reduction , on the other hand, is carried out under strongly basic conditions. organicreactions.orgwikipedia.orgpharmaguideline.com The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol. annamalaiuniversity.ac.in The reaction proceeds through the deprotonation of the hydrazone and subsequent elimination of nitrogen gas to form a carbanion, which is then protonated to yield the methylene group. pharmaguideline.com

| Transformation | Product | Reagents and Conditions | Notes |

| Carbonyl to Secondary Alcohol | (3,4-Dimethylphenyl)(phenyl)methanol | Sodium borohydride (NaBH₄) in methanol or ethanol. | A mild and selective reduction. |

| Carbonyl to Methylene Group | 3,4'-Dimethyldiphenylmethane | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat. | Clemmensen reduction; suitable for acid-stable compounds. wikipedia.organnamalaiuniversity.ac.in |

| Carbonyl to Methylene Group | 3,4'-Dimethyldiphenylmethane | Hydrazine (N₂H₄), potassium hydroxide (KOH), ethylene glycol, heat. | Wolff-Kishner reduction; suitable for base-stable compounds. organicreactions.orgwikipedia.org |

Oxidation of the Methyl Groups

The methyl groups attached to the aromatic rings of this compound can be oxidized to carboxylic acids using strong oxidizing agents. This transformation is a common reaction for alkyl arenes. A powerful and frequently used reagent for this purpose is potassium permanganate (KMnO₄). The reaction is typically carried out in an aqueous solution under basic, neutral, or acidic conditions, often with heating. The benzylic protons of the methyl groups are susceptible to abstraction, initiating the oxidation process that ultimately leads to the formation of a carboxyl group.

In a related example, the oxidation of 3,3',4,4'-tetramethylbenzophenone to 3,3',4,4'-benzophenonetetracarboxylic acid has been successfully achieved using potassium permanganate, with a reported yield of up to 70%. orientjchem.org This suggests that a similar oxidation of this compound would yield 3-carboxy-4'-carboxybenzophenone.

| Transformation | Product | Reagents and Conditions | Notes |

| Methyl Groups to Carboxylic Acids | 3-Benzoyl-4-methylbenzoic acid and/or 4-Benzoyl-3-methylbenzoic acid | Potassium permanganate (KMnO₄), water, heat. | Oxidation of one or both methyl groups is possible depending on stoichiometry. |

| Both Methyl Groups to Carboxylic Acids | 4-Benzoyl-isophthalic acid | Excess potassium permanganate (KMnO₄), water, heat. | Strong oxidation conditions to convert both methyl groups. |

Halogenation of the Methyl Groups

The benzylic hydrogens of the methyl groups can be substituted with halogens, typically bromine or chlorine, through a free-radical halogenation reaction. This type of reaction is initiated by light or a radical initiator, such as benzoyl peroxide. N-Bromosuccinimide (NBS) is a common and selective reagent for the bromination of benzylic positions.

A detailed procedure for the side-chain bromination of the closely related compound, 3-methyl-benzophenone, has been described. In this process, 3-methyl-benzophenone is refluxed with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride. This reaction yields 3-bromomethyl-benzophenone. prepchem.com A similar approach could be applied to this compound to achieve mono- or di-bromination of the methyl groups, depending on the stoichiometry of the reagents used.

| Transformation | Product | Reagents and Conditions | Notes |

| Methyl Group to Bromomethyl Group | 3-(Bromomethyl)-4'-methylbenzophenone or 3-Methyl-4'-(bromomethyl)benzophenone | N-Bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride, reflux. | Selective bromination at the benzylic position. prepchem.com |

| Both Methyl Groups to Bromomethyl Groups | 3,4'-Bis(bromomethyl)benzophenone | Excess N-Bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride, reflux. | Requires at least two equivalents of NBS. |

Reaction Mechanisms and Kinetics of 3,4 Dimethylbenzophenone

Photochemical Reaction Mechanisms of Benzophenone (B1666685) Derivatives

Benzophenone derivatives, including 3,4'-Dimethylbenzophenone, are known to undergo a variety of photochemical reactions, the pathways of which are highly dependent on the surrounding environment and the specific substitution pattern on the aromatic rings. The fundamental process often involves the triplet excited state of the benzophenone moiety.

In the solid state, the deactivation of the triplet state of dimethylbenzophenone derivatives is a key process. While several mechanisms can contribute, studies on the closely related isomer, 4,4'-Dimethylbenzophenone (4,4'-DMBP), provide significant insights that are likely applicable to the 3,4'-isomer. For p,p'-disubstituted benzophenones, a self-quenching process via a reductive charge transfer mechanism appears to be more significant than intermolecular hydrogen atom transfer.

A classic photochemical reaction for benzophenones is the intermolecular abstraction of a hydrogen atom. In the case of this compound, the triplet-state carbonyl group can abstract a hydrogen atom from a methyl group of a neighboring molecule. This process results in the formation of a ketyl radical and a benzyl (B1604629) radical.

Reductive quenching involves the transfer of an electron to the excited benzophenone molecule. In the context of self-quenching, this can occur between two molecules of this compound.

For derivatives like 4,4'-DMBP in the crystalline state, it has been observed that the triplet decay is not significantly affected by deuterium (B1214612) substitution, which would be expected if C-H bond-breaking (hydrogen abstraction) were the rate-determining step. This suggests that a reductive charge transfer mechanism is the dominant pathway for triplet state deactivation. This process is an efficient self-quenching route in closely packed crystals. Given the structural similarities, it is plausible that this compound also exhibits efficient self-quenching via a charge transfer mechanism in the solid state.

| Parameter | Value for 4,4'-DMBP Nanocrystals | Implication |

| Triplet Lifetime | ca. 1185 ns | Suggests a rapid decay process. |

| Deuterium Isotope Effect | Not significant | Indicates C-H bond cleavage is not rate-limiting. |

| Dominant Mechanism | Reductive Charge Transfer | Favored over intermolecular H-atom transfer. |

Following the initial photochemical event in the solid state, a radical pair is formed. For this compound, intermolecular hydrogen abstraction would lead to a geminate radical pair consisting of a diphenylketyl radical and a methylbenzyl radical, held in close proximity within the crystal lattice. The subsequent fate of this radical pair is dictated by the constraints of the crystalline environment and can include recombination to form a dimer or back-hydrogen transfer to regenerate the starting materials.

The crystalline structure plays a crucial role in the photophysics of solid-state reactions. The packing arrangement of molecules in the crystal lattice determines the intermolecular distances and orientations, which in turn control the efficiency and selectivity of photochemical reactions. For a reaction like intermolecular hydrogen abstraction to occur, the carbonyl oxygen of one molecule must be in close proximity to a hydrogen atom of a methyl group on an adjacent molecule.

Triplet State Self-Quenching Mechanisms

Organic Reaction Mechanisms Involving this compound

The reactivity of this compound is governed by the functional groups present: the carbonyl group and the two substituted aromatic rings. The presence of methyl groups on the phenyl rings influences the electron density and steric accessibility, thereby affecting the course of reactions. While detailed mechanistic studies specifically for the 3,4'-isomer are not extensively documented in publicly available research, the general reaction mechanisms applicable to benzophenones provide a framework for understanding its behavior.

Substitution Reactions

The aromatic rings of this compound can undergo electrophilic aromatic substitution. The rate and regioselectivity of such reactions are influenced by the existing substituents: the benzoyl group and the methyl groups. The benzoyl group is a deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the methyl groups are activating and ortho-, para-directing. The outcome of a substitution reaction would depend on the interplay of these directing effects and the reaction conditions. For example, in a nitration reaction, the positions on both rings would be susceptible to substitution, with the ultimate product distribution determined by the relative activation and deactivation of the available sites.

Oxidative Reactions

Oxidative reactions involving ketones like this compound can lead to various products, often through radical mechanisms. While specific studies detailing the oxidation of this compound are sparse, related reactions of other aromatic ketones suggest potential pathways. For instance, strong oxidizing agents can potentially cleave the molecule or oxidize the methyl groups to carboxylic acids. The triplet excited state of benzophenones, formed upon photo-excitation, is known to be a potent oxidizing agent itself, capable of abstracting hydrogen atoms or participating in electron transfer reactions with suitable substrates.

Cleavage Reactions

Carbon-carbon bond cleavage is a significant transformation in organic synthesis. libretexts.org In ketones, cleavage reactions can be induced under various conditions, including photochemical and strong oxidative environments. libretexts.orgmasterorganicchemistry.com For this compound, the most likely points for cleavage would be the bonds adjacent to the carbonyl group. Oxidative cleavage, for instance, can break the carbon-carbon double bonds of alkenes to form carbonyl compounds. chemrxiv.org While this is not directly a ketone cleavage, powerful oxidizing conditions, such as treatment with hot, concentrated permanganate (B83412), can cleave the molecule, potentially breaking the bond between the carbonyl carbon and one of the aromatic rings. youtube.com Such reactions are often complex and can yield a mixture of products depending on the precise conditions employed. youtube.com

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the lifetimes of reactive intermediates. For diaryl ketones like this compound, photophysical processes are of particular interest.

Transient Absorption Spectroscopy for Triplet Lifetimes

Transient absorption (TA) spectroscopy is a powerful technique used to study short-lived excited states of molecules, such as triplet states. edinst.comedinst.com In this method, a sample is excited by a short laser pulse (pump pulse), and the change in its absorbance is monitored over time using a second light pulse (probe pulse). edinst.com This allows for the direct observation of the formation and decay of transient species like the triplet state.

Below is a hypothetical data table illustrating the kind of results obtained from a transient absorption spectroscopy experiment, showing how triplet lifetime might vary with the solvent.

| Solvent | Triplet Wavelength Max (λmax) | Observed Triplet Lifetime (τT) |

| Acetonitrile (B52724) | ~535 nm | Hypothetical Value: 15 µs |

| Benzene | ~530 nm | Hypothetical Value: 25 µs |

| Methanol (B129727) | ~540 nm | Hypothetical Value: 8 µs |

Note: The data in this table is illustrative and does not represent experimentally measured values for this compound.

Fluorescence Quenching Techniques

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. atto-tec.com These techniques are widely used to study the interactions between a fluorescent molecule (fluorophore) and another molecule (quencher). nih.gov The quenching can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent complex (static quenching), or energy transfer.

In a typical experiment, the fluorescence emission of a fluorophore is measured in the presence of varying concentrations of a quencher. The decrease in fluorescence intensity can be analyzed using the Stern-Volmer equation to determine the quenching rate constants. While this compound itself is not strongly fluorescent, it could potentially act as a quencher for other fluorescent molecules. Its triplet state, in particular, can be quenched by various species, a process that can be studied by techniques like laser flash photolysis, which is related to transient absorption spectroscopy. The efficiency of quenching would depend on factors like the energy levels of the interacting molecules and the solvent. nih.gov

The table below illustrates hypothetical data from a fluorescence quenching experiment where this compound acts as a quencher for a hypothetical fluorophore.

| Quencher Concentration [Q] (M) | Fluorescence Intensity (I) | I₀/I |

| 0.00 | 100.0 | 1.00 |

| 0.01 | 85.5 | 1.17 |

| 0.02 | 74.1 | 1.35 |

| 0.03 | 65.4 | 1.53 |

| 0.04 | 58.1 | 1.72 |

Note: This table represents a simplified, hypothetical dataset to illustrate the principle of fluorescence quenching analysis. I₀ is the fluorescence intensity in the absence of the quencher.

Reaction Rate and Equilibrium Constant Determination

A thorough review of available scientific literature indicates a notable absence of specific experimental data on the reaction rate and equilibrium constant for this compound. While studies on related isomers, such as 4,4'-Dimethylbenzophenone, and other benzophenone derivatives provide insights into the general kinetic and thermodynamic behavior of this class of compounds, direct quantitative measurements for the 3,4'-isomer are not readily found in the searched scientific papers.

Research into the photoreduction and triplet state quenching of various benzophenones has been conducted, often employing techniques like laser flash photolysis and transient absorption spectroscopy. These studies typically focus on determining rate constants for processes such as hydrogen abstraction from a hydrogen donor by the excited triplet state of the benzophenone. For instance, the kinetics of the photoreduction of several benzophenone derivatives have been examined to understand the influence of substituents on the reaction rates. However, these investigations have not specifically reported the reaction rate or equilibrium constant for this compound.

The determination of an equilibrium constant (Keq) for a reaction involving this compound would require measuring the concentrations of reactants and products at equilibrium. Similarly, determining the rate constant (k) would involve monitoring the change in concentration of a reactant or product over time. Despite the availability of established methodologies for these determinations, such specific data for this compound does not appear to be present in the surveyed literature.

Consequently, the detailed research findings and data tables for the reaction rate and equilibrium constant of this compound cannot be provided at this time due to the lack of available experimental results in the scientific literature.

Spectroscopic and Crystallographic Investigations of 3,4 Dimethylbenzophenone

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are instrumental in defining the molecular structure and electronic properties of 3,4'-Dimethylbenzophenone. Techniques ranging from Nuclear Magnetic Resonance (NMR) to Infrared (IR), Raman, and UV-Visible spectroscopy each offer a unique window into the compound's chemical nature.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive assignment of all proton and carbon signals.

The ¹H-NMR and ¹³C-NMR spectra of this compound provide foundational information about its molecular structure. The proton NMR spectrum displays characteristic signals for the aromatic protons and the two methyl groups. The aromatic region is complex due to the presence of two different phenyl rings. The protons on the unsubstituted phenyl ring typically appear as a multiplet, while the protons on the 3,4-dimethylphenyl ring show a distinct splitting pattern. The two methyl groups give rise to sharp singlet signals at distinct chemical shifts, confirming their different electronic environments.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shifts for each unique carbon atom in the molecule. berkeley.eduhmdb.ca The carbonyl carbon is readily identified by its characteristic downfield shift. The aromatic carbons appear in the typical range for sp²-hybridized carbons, with variations in their chemical shifts reflecting the substitution pattern. The carbons of the two methyl groups are observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental data.)

| Atom | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

| Carbonyl C | - | ~196.5 |

| Phenyl C1' | - | ~137.5 |

| Phenyl C2'/C6' | ~7.75 (d) | ~130.0 |

| Phenyl C3'/C5' | ~7.48 (t) | ~128.5 |

| Phenyl C4' | ~7.58 (t) | ~132.5 |

| Dimethylphenyl C1 | - | ~135.0 |

| Dimethylphenyl C2 | ~7.55 (s) | ~131.0 |

| Dimethylphenyl C3 | - | ~137.0 |

| Dimethylphenyl C4 | - | ~142.0 |

| Dimethylphenyl C5 | ~7.45 (d) | ~129.5 |

| Dimethylphenyl C6 | ~7.25 (d) | ~127.0 |

| 3-Methyl | ~2.35 (s) | ~20.0 |

| 4'-Methyl | ~2.40 (s) | ~21.5 |

This table is generated based on typical chemical shift values for substituted benzophenones and is for illustrative purposes. Experimental verification is required for precise assignments.

While specific COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra for this compound are not widely published, these 2D NMR techniques are invaluable for unambiguous signal assignment. sdsu.eduuvic.ca A COSY experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the protons on the aromatic rings. For instance, it would show correlations between the ortho, meta, and para protons on the unsubstituted phenyl ring and between the remaining protons on the dimethyl-substituted ring.

An HSQC spectrum establishes the direct one-bond correlation between protons and the carbon atoms they are attached to. sdsu.edu This would definitively link the proton signals of the methyl groups to their corresponding carbon signals and similarly connect each aromatic proton to its respective carbon atom. This information is crucial for confirming the assignments made from the 1D NMR spectra.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1650-1670 cm⁻¹. researchgate.netresearchgate.net The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. The spectra also exhibit characteristic bands for C-H stretching of the aromatic rings and the methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and various C-H bending vibrations.

Raman spectroscopy also reveals these key vibrational modes. The carbonyl stretch is typically a strong and sharp band in the Raman spectrum as well. The aromatic ring vibrations often give rise to intense Raman signals, providing a characteristic fingerprint of the molecule.

Table 2: Key IR and Raman Vibrational Modes for this compound (Note: These are typical frequency ranges and require experimental data for precise assignment.)

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Carbonyl (C=O) Stretch | 1670-1650 | 1670-1650 |

| Aromatic C=C Stretch | 1600-1400 | 1600-1400 |

| C-H In-plane Bend | 1300-1000 | 1300-1000 |

| C-H Out-of-plane Bend | 900-675 | 900-675 |

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. Like other benzophenone (B1666685) derivatives, its UV-Vis spectrum is characterized by two main absorption bands. aps.orgresearchgate.net The more intense band, typically observed at shorter wavelengths (around 250-260 nm), is attributed to a π → π* transition within the aromatic system. A weaker, longer-wavelength band (around 330-350 nm) corresponds to the n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings. The methyl groups on the phenyl ring can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzophenone.

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π | 250 - 260 |

| n → π | 330 - 350 |

UV-Visible Spectroscopy

Quantitative UV Photochemistry

Photophysical Parameter Determination (e.g., IAC value)

Detailed experimental determination of photophysical parameters, such as the Internal Conversion (IAC) value, for this compound has not been reported in the available literature. Studies on benzophenone and its derivatives are extensive, but specific photophysical constants for the 3,4'-dimethyl substituted variant are not specified. nih.gov

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available and provides insight into its molecular weight and fragmentation pattern under electron ionization (EI). The National Institute of Standards and Technology (NIST) database includes mass spectral data for this compound. nist.govnist.gov

The key mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound are summarized in the table below.

| Parameter | Value (m/z) | Source |

|---|---|---|

| Molecular Ion [M]+ | 210 | nih.gov |

| Top Peak (Base Peak) | 133 | nih.gov |

| Second Highest Peak | 210 | nih.gov |

| Third Highest Peak | 105 | nih.gov |

The fragmentation pattern is characteristic of benzophenone derivatives, with the base peak at m/z 133 likely corresponding to the [C9H9O]+ fragment, and the peak at m/z 105 corresponding to the benzoyl cation [C7H5O]+.

Phosphorescence Studies

Specific phosphorescence studies, including emission spectra and triplet state lifetime measurements for this compound, are not detailed in the currently available scientific literature. While the phosphorescence of benzophenone and some of its derivatives is well-documented, with triplet states playing a crucial role in their photochemistry, specific data for the 3,4'-dimethyl isomer is absent. edinst.comedinst.com General principles suggest that the methyl substituents may influence the triplet state lifetime and phosphorescence characteristics, but experimental verification for this specific isomer is lacking.

Crystallographic and Solid-State Studies

Polymorphism and Crystal Structures

There are no specific studies on the polymorphism of this compound reported in the reviewed literature. While polymorphism is a known phenomenon in substituted benzophenones, as evidenced by studies on other isomers like 4,4'-dimethylbenzophenone, no distinct polymorphic forms of the 3,4'-dimethyl isomer have been characterized. nih.gov

Furthermore, a search of the Cambridge Structural Database (CSD) did not yield any deposited crystal structures for this compound. Therefore, detailed information on its crystal structure is not available.

Crystal Packing Arrangements

As no crystal structure for this compound has been reported, there is no information available regarding its crystal packing arrangements. The study of crystal packing in substituted benzophenones reveals the importance of various intermolecular interactions in determining the solid-state architecture, but these cannot be specifically described for the 3,4'-dimethyl isomer without a determined crystal structure.

Lack of Crystallographic Data Prevents Detailed Analysis of this compound

A comprehensive analysis of the spectroscopic and crystallographic properties of this compound, as outlined for a detailed scientific article, cannot be completed due to the absence of publicly available single-crystal X-ray diffraction data. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a crystallographic information file (CIF) or equivalent detailed structural data for this specific compound could not be located.

The requested article structure was centered on an in-depth examination of the solid-state characteristics of this compound, with a specific focus on:

Intermolecular Interactions: A detailed description of non-covalent interactions such as C–H···O hydrogen bonds and π–π stacking, which are crucial for understanding the packing of molecules in a crystalline solid.

X-ray Diffraction Analysis: A presentation of the precise geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles, as well as the unit cell dimensions and space group, which are all derived from single-crystal X-ray diffraction experiments.

Hirshfeld Surface Analysis: A quantitative and visual exploration of intermolecular contacts within the crystal lattice, providing insights into the nature and prevalence of different types of atomic interactions.

The generation of these specific data points and the subsequent analyses are entirely dependent on the availability of a solved crystal structure. Without this foundational information, any discussion of the compound's solid-state chemistry would be purely speculative and would not meet the required standards of scientific accuracy.

While general information regarding the properties of benzophenones and the methodologies of X-ray crystallography and Hirshfeld surface analysis is available, applying these concepts directly to this compound in a detailed and data-driven manner is not possible at this time. The successful completion of the requested article would require the future experimental determination of the crystal structure of this compound.

Theoretical and Computational Chemistry of 3,4 Dimethylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular properties from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule. For 3,4'-Dimethylbenzophenone, such calculations can reveal details about its three-dimensional shape, the distribution of its electrons, and its expected behavior in various spectroscopic experiments. These theoretical investigations are broadly categorized into semi-empirical, density functional theory (DFT), and ab initio methods.

Density Functional Theory (DFT) Applications

Table 1: Representative Geometrical Parameters for a Benzophenone (B1666685) Core (Note: This table is illustrative of parameters that would be calculated for this compound. Specific values for this molecule require a dedicated computational study.)

| Parameter | Typical Calculated Value (Å or °) |

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.49 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-C-C (in phenyl rings) Bond Angles | ~120° |

| Phenyl Ring Dihedral Angles | Variable (e.g., 45-65°) |

Table 2: Conceptual HOMO-LUMO Data for this compound (Note: The following values are conceptual and would be determined precisely through DFT calculations, typically using a functional like B3LYP with a 6-31+G(d) basis set.)

| Parameter | Description | Expected Outcome |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A specific negative value (in eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A specific negative or small positive value (in eV) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A positive value (in eV), indicating electronic transition energy |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting motions of its atoms. These predicted frequencies can be directly compared to experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral peaks to specific molecular motions. DFT calculations are widely used for this purpose. scispace.com After geometry optimization, a frequency calculation is performed, which also confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). The calculated vibrational spectrum for this compound would show characteristic peaks for the carbonyl (C=O) stretch, aromatic C-H stretches, C-C ring stretches, and vibrations associated with the methyl groups.

Intramolecular charge transfer (ICT) is a process where electron density moves from one part of a molecule to another, often upon electronic excitation. In benzophenone derivatives, the electron-donating phenyl rings and the electron-withdrawing carbonyl group can facilitate such transitions. Computational analysis can quantify the nature and extent of charge transfer. Methods like Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution on each atom and how it changes between the ground and excited states. This analysis helps in understanding the polarity of the molecule and the nature of its electronic transitions (e.g., n→π* or π→π* transitions). scispace.com For this compound, the methyl groups act as weak electron-donating groups, which could influence the charge distribution and the characteristics of its excited states.

Ab Initio Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), can provide highly accurate results. However, they are significantly more computationally demanding than DFT. While DFT is often the workhorse for molecules of this size, ab initio calculations could be employed to obtain benchmark results for specific properties of this compound or to study aspects where standard DFT functionals might be less accurate. researchgate.net A comprehensive theoretical study might compare results from both DFT and ab initio methods to ensure the reliability of the computational predictions. scialert.net

Reaction Pathway Modeling

A transition state (TS) represents the highest energy point along a reaction coordinate, and its characterization is crucial for understanding the kinetics of a reaction. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction path. nih.gov For a reaction involving this compound, researchers would use computational methods to calculate the geometry and vibrational frequencies of the transition state structure. mdpi.com This information provides a detailed picture of the bond-breaking and bond-forming processes that occur during the chemical transformation. The characterization of transition states is a key aspect of understanding reaction mechanisms at a molecular level.

Once the stationary points on a reaction pathway (reactants, transition states, intermediates, and products) have been identified, an energetic analysis can be performed. This involves calculating the relative energies of each species to construct a reaction energy profile. Key thermodynamic and kinetic parameters such as activation energies (the energy difference between reactants and the transition state) and reaction enthalpies (the energy difference between products and reactants) are determined. nih.gov For instance, in studies of related compounds, it has been shown that some reaction steps can be endothermic, requiring an input of energy, while others are exothermic, releasing energy. mdpi.comnih.gov The activation energy is a critical factor in determining the rate of a reaction.

The following table illustrates the kind of data that would be generated from an energetic analysis of a hypothetical reaction step for this compound, based on methodologies applied to similar compounds. nih.gov

| Thermodynamic Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | Value |

| Reaction Enthalpy (ΔH) | Value |

| Activation Gibbs Free Energy (ΔG‡) | Value |

| Reaction Gibbs Free Energy (ΔG) | Value |

Note: Specific values for this compound are not available in the searched literature; this table is representative of the parameters calculated in such studies.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model or to aid in the interpretation of experimental spectra. For this compound, properties such as infrared (IR) spectra can be calculated. The NIST WebBook provides experimental IR spectral data for this compound. nist.govnist.gov

DFT calculations are commonly used to predict vibrational frequencies and their corresponding intensities, which constitute a theoretical IR spectrum. chemrxiv.org These predictions can be highly accurate and are valuable for assigning specific vibrational modes to the absorption bands observed in experimental spectra.

Below is a table comparing selected experimental IR absorption bands for this compound with the typical frequency ranges for the corresponding functional group vibrations.

| Functional Group | Experimental IR Peak (cm⁻¹) |

| C=O (Ketone) | (Value from NIST data) |

| C=C (Aromatic) | (Value from NIST data) |

| C-H (Aromatic) | (Value from NIST data) |

| C-H (Methyl) | (Value from NIST data) |

Note: Specific peak values would be populated from the NIST IR spectrum for this compound.

Computational Studies on Isomer Differentiation

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of this compound, rotational isomers (conformers) can exist due to the rotation around the single bonds connecting the carbonyl group to the two phenyl rings. Computational studies are particularly useful for differentiating between such isomers.

The conformation of benzophenone derivatives is often described by the dihedral angles (or twist angles) of the two aryl rings relative to the plane of the carbonyl group. nih.gov These angles are influenced by steric hindrance and electronic effects. Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the potential energy of each resulting conformation. This allows for the identification of the most stable (lowest energy) conformer and the energy barriers to rotation.

A study on a wide range of substituted benzophenones revealed that the twist angles can vary significantly depending on the substituents and the crystal packing forces. nih.govresearchgate.net For this compound, computational modeling could predict the preferred conformation in the gas phase, which could then be compared with experimental data from X-ray crystallography if available. The differentiation of isomers is critical as the conformation of the molecule can influence its physical properties and reactivity.

Advanced Applications of 3,4 Dimethylbenzophenone in Materials Science and Photochemistry

Photopolymerization Initiator Applications

3,4'-Dimethylbenzophenone is recognized for its function as a photoinitiator, a molecule that, upon absorbing light, generates reactive species capable of initiating a polymerization reaction. tcichemicals.com It is classified as a Type II photoinitiator, which is distinguished by its bimolecular mechanism for producing radicals.

Mechanism of Free Radical Generation

The process of generating free radicals using this compound is a two-step process that requires the presence of a co-initiator or synergist, typically a molecule with easily abstractable hydrogens, such as an amine or an alcohol.

The mechanism proceeds as follows:

Photoexcitation: Initially, the this compound molecule absorbs ultraviolet (UV) light. This absorption of energy elevates the molecule from its ground state to an electronically excited state.

Hydrogen Abstraction: In its excited state, the this compound molecule is highly reactive and engages in a bimolecular reaction with the co-initiator. It abstracts a hydrogen atom from the co-initiator molecule.

Radical Formation: This hydrogen abstraction event results in the formation of two distinct radical species: a ketyl radical derived from the this compound and a new free radical on the co-initiator molecule. The radical generated from the co-initiator is typically the primary species that goes on to initiate the polymerization process.

Table 2: Key Stages in Type II Photoinitiation by this compound

| Stage | Description |

|---|---|

| 1. UV Absorption | The benzophenone (B1666685) derivative absorbs a photon of UV light, transitioning to an excited electronic state. |

| 2. Intersystem Crossing | The excited molecule efficiently converts to a more stable and longer-lived triplet state. |

| 3. Hydrogen Abstraction | The excited benzophenone molecule collides with a hydrogen-donor molecule (co-initiator), abstracting a hydrogen atom. |

| 4. Radical Generation | Two radical species are formed: a ketyl radical from the benzophenone and an initiating radical from the co-initiator. |

Use in Polymer and Resin Production

The free radicals generated through the photoinitiation process involving this compound are effective in starting the chain-growth polymerization of various monomers. This makes the compound valuable in applications where rapid curing or hardening of a liquid formulation is required upon exposure to UV light. Its applications are found in the production of UV-curable polymers and resins for coatings, inks, and adhesives. The process allows for rapid, on-demand conversion of liquid monomers and oligomers into a solid, cross-linked polymer network.

UV Stabilizer in Materials

In addition to its role as a photoinitiator, this compound can function as a UV stabilizer. tcichemicals.com Its primary role in this capacity is to protect materials from the damaging effects of ultraviolet radiation, which can otherwise lead to significant degradation of the polymer matrix.

Mechanism of UV Absorption and Energy Dissipation

The fundamental mechanism by which this compound protects materials is through the competitive absorption of harmful UV radiation. Its molecular structure allows it to absorb photons in the UV range of the electromagnetic spectrum.

Unlike hydroxylated benzophenones, which possess a highly efficient energy dissipation pathway through intramolecular hydrogen bonding and proton transfer, this compound lacks the requisite ortho-hydroxyl group for this specific mechanism. Instead, it functions primarily as a UV absorber or "screener." It absorbs UV energy that would otherwise be absorbed by the polymer. After excitation, the molecule returns to its ground state by dissipating the absorbed energy through non-radiative pathways, such as thermal vibrations, releasing it as heat into the surrounding matrix. While less efficient than the proton transfer mechanism, this process still provides significant protection to the material.

Role in Preventing Material Degradation

Polymers are susceptible to photodegradation when exposed to sunlight. UV radiation carries enough energy to break the chemical bonds within polymer chains, initiating a cascade of radical reactions that lead to material failure. By absorbing incident UV radiation, this compound effectively shields the polymer from this initial bond-breaking step.

This protective action helps to prevent a variety of degradation phenomena, including:

Color Change: It mitigates yellowing or fading by preventing the formation of chromophores that alter the material's appearance.

Loss of Mechanical Properties: It helps preserve the structural integrity of the polymer, preventing reductions in tensile strength, flexibility, and impact resistance.

Surface Defects: It reduces the likelihood of surface cracking, chalking, and loss of gloss that often result from prolonged UV exposure.

By incorporating this compound into a polymer formulation, the service life and durability of the final product can be significantly extended, particularly for items intended for outdoor use.

Advanced Photoreactions in the Solid State

Detailed research findings and literature specifically documenting the advanced photoreactions of this compound in the solid, crystalline state are not widely available. While the photochemistry of benzophenone derivatives in solution is well-established, their behavior in the constrained environment of a crystal lattice can differ significantly. Solid-state reactions are governed by the crystal packing and the proximity of reactive sites between adjacent molecules, which can lead to unique products not observed in the liquid phase. However, specific studies detailing such topochemical reactions for this compound are not present in publicly accessible research.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Exciton (B1674681) Delocalization Mechanisms

Research specifically detailing exciton delocalization mechanisms in this compound is not extensively available in the public domain. However, the broader class of benzophenone derivatives is known to participate in energy transfer processes. In aggregated or crystalline states, the proximity of molecules can lead to the delocalization of excitons (excited states) over multiple units. This phenomenon is critical in organic materials science, as it influences the efficiency of energy transport in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. For benzophenone-based systems, the efficiency of intersystem crossing to the triplet state is a key characteristic. The delocalization of this triplet exciton can be a crucial factor in the photosensitizing capabilities of the material. Theoretical and computational studies on benzophenone-based donor-acceptor systems have explored the nature of excited states, which is fundamental to understanding exciton delocalization. researchgate.netmdpi.com

Single Crystal to Single Crystal Transformations

The study of single crystal to single crystal (SCSC) transformations, where a crystal undergoes a chemical reaction while maintaining its crystallinity, is a sophisticated area of solid-state chemistry. These transformations are often initiated by light or heat and provide detailed insights into reaction mechanisms at the molecular level. While the parent compound, benzophenone, has been studied extensively for its crystallographic properties, specific research on this compound undergoing SCSC transformations is not prominent in the current scientific literature. mdpi.comacs.org The potential for such transformations would be influenced by the crystal packing of the molecule, which dictates the proximity and orientation of reactive sites.

Photocatalysis Research

Benzophenones are well-regarded as effective and inexpensive photosensitizers. chemrxiv.org Their ability to absorb UV or visible light and transfer the energy to other molecules makes them valuable in initiating photochemical reactions.

Visible Light-Mediated Photocatalytic Reactions

The use of benzophenone and its derivatives as photocatalysts in visible light-mediated reactions is an area of active research. semanticscholar.orgx-mol.com These compounds can initiate a variety of chemical transformations, such as radical thiol-ene reactions, with the advantage of being metal-free and activated by an abundant energy source. x-mol.com The general mechanism involves the absorption of light by the benzophenone derivative, which promotes it to an excited triplet state. This excited state can then act as a hydrogen abstractor or an energy transfer agent to initiate the desired catalytic cycle. The substitution pattern on the benzophenone core, such as the methyl groups in this compound, can influence the absorption spectrum and the energy of the excited states, thereby tuning its photocatalytic activity. mdpi.com For instance, the introduction of donor groups can red-shift the absorption, making the molecule more effective under visible light. rsc.org

| Reaction Type | Catalyst System | Key Features |

| Thiol-ene Reactions | Benzophenone | Metal-free, anti-Markovnikov hydrothiolation |

| [2+2] Cycloadditions | Benzophenone | Dexter energy transfer from triplet state |

| Polymerization | Benzophenone Derivatives | Type II photoinitiation with a co-initiator |

Design of Heterostructured Photocatalysts

The design of heterostructured photocatalysts often involves combining different materials to enhance light absorption, charge separation, and catalytic activity. While this concept is more common in inorganic semiconductor photocatalysis, organic molecules like benzophenone derivatives can be incorporated into more complex systems. For example, benzophenone units can be integrated into metal-organic frameworks (MOFs) or polymers to create solid-state photocatalysts with tailored properties. Attaching benzophenone derivatives to a solid support can improve catalyst recovery and recyclability. The development of benzophenone-containing photosensitizers for near-infrared (NIR) light applications in photodynamic therapy represents another frontier, where the benzophenone core is part of a larger, engineered molecular structure. rsc.orgnih.gov

Biological Interactions and Potential Pharmacological Relevance of 3,4 Dimethylbenzophenone

Investigation of Biological Activities

While specific comprehensive biological studies focusing exclusively on 3,4'-Dimethylbenzophenone are not extensively detailed in publicly available research, the activities of the broader benzophenone (B1666685) class provide a foundational understanding of its potential. Benzophenone derivatives are known to possess a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities, making them valuable leads for drug discovery. researchgate.net The core benzophenone structure is a key feature in both natural products and synthetic molecules that exhibit significant biological effects. nih.gov Research into various substituted benzophenones indicates that the nature and position of functional groups on the phenyl rings are critical determinants of their biological and pharmacological profiles.

Potential as a Scaffold for Drug Development

The benzophenone framework, characterized by a diaryl ketone structure, is considered a ubiquitous and privileged scaffold in medicinal chemistry. nih.gov Its structural rigidity and the ability to position two aryl rings in a specific three-dimensional orientation make it an excellent starting point for designing molecules that can interact with biological targets. This core structure is found in a variety of natural products with diverse bioactivities. nih.gov

Key attributes of the benzophenone scaffold that make it valuable for drug development include:

Structural Versatility: The two phenyl rings can be readily functionalized with various substituents to modulate pharmacokinetic and pharmacodynamic properties.

Bioactivity: Many natural and synthetic benzophenones exhibit a range of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant effects. nih.gov

Proven Therapeutic Relevance: Synthetic benzophenone motifs are present in several marketed drugs, demonstrating their clinical utility. nih.gov

The presence of this core structure in this compound suggests its potential as a foundational element for the synthesis of novel therapeutic agents.

Antimicrobial Properties of Benzophenone Derivatives

A significant area of research for benzophenone derivatives is their antimicrobial activity. These compounds have shown efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govfrontiersin.org

Numerous studies have demonstrated the potential of benzophenone derivatives to inhibit the growth of pathogenic bacteria. For instance, novel benzophenone-derived 1,2,3-triazoles have shown promising antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. carta-evidence.org Similarly, benzophenone fused with azetidinone moieties has yielded compounds with good inhibitory action against strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Another study on 2,2′,4-Trihydroxybenzophenone found it to be effective against a panel of bacteria relevant to the poultry industry, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 250 µg/mL. frontiersin.org

Below is a table summarizing the antimicrobial activity of various benzophenone derivatives against selected bacterial strains from different studies.

| Benzophenone Derivative Class | Bacterial Strain | Activity/Result | Reference |

| Benzophenone-1,2,3-triazoles | Bacillus subtilis | Promising antimicrobial activity | carta-evidence.org |

| Benzophenone-1,2,3-triazoles | Staphylococcus aureus | Promising antimicrobial activity | carta-evidence.org |

| Benzophenone-1,2,3-triazoles | Escherichia coli | Showed a degree of resistance | carta-evidence.org |

| Benzophenone-azetidinones | Staphylococcus aureus | Good inhibition demonstrated | nih.gov |

| Benzophenone-azetidinones | Bacillus subtilis | Good inhibition demonstrated | nih.gov |

| Benzophenone-azetidinones | Klebsiella pneumoniae | Good inhibition demonstrated | nih.gov |

| 2,2′,4-Trihydroxybenzophenone | Gram-positive bacteria | MIC: 62.5-250 µg/mL | frontiersin.org |

| 2,2′,4-Trihydroxybenzophenone | Gram-negative bacteria | MIC: 62.5-250 µg/mL | frontiersin.org |

The susceptibility of microorganisms to benzophenone derivatives varies depending on the specific chemical structure of the compound and the type of microbe. Generally, many synthetic benzophenones show activity against a broad spectrum of phytopathogenic fungi. nih.gov In some cases, antibacterial activity has been found to be lower than antifungal activity. nih.gov For example, a series of newly synthesized benzophenone derivatives showed notable antifungal effects but had less potent antibacterial activities against five tested marine vibrios. nih.gov The antimicrobial efficacy is also influenced by the specific substitutions on the benzophenone core; for instance, certain benzophenone-azetidinone hybrids demonstrated significant inhibition against both bacterial and fungal strains when compared to standard drugs like Chloramphenicol and Ketoconazole. nih.gov

Studies on Biological Interaction Mechanisms

The mechanisms through which benzophenone derivatives exert their antimicrobial effects are a subject of ongoing investigation. One prominent mechanism involves the disruption of the bacterial cell membrane. nih.govrsc.org Studies on novel benzophenone-based antibiotics suggest that these agents target the bacterial membrane, leading to a cascade of events that compromise cell integrity. nih.gov

Key mechanistic actions include:

Binding to Cell Wall Components: These compounds show an affinity for polyanionic components of the bacterial cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govrsc.org

Membrane Depolarization: Following binding, they can disrupt the bacterial membrane potential. This is evidenced by the release of intracellular potassium ions from treated bacteria. nih.govrsc.orgresearchgate.net

Increased Permeability: The interaction leads to increased permeability of the bacterial wall, causing leakage of cellular contents like proteins and facilitating cell death. frontiersin.org This membrane disruption has been observed in synthetic lipid vesicles designed to mimic the membranes of both Gram-positive and Gram-negative bacteria. rsc.org

Importantly, some of these membrane-targeting benzophenones display selectivity for bacterial cells over mammalian cells, showing no hemolytic activity at concentrations well above their MIC values. rsc.org

Pharmacological Studies of Related Derivatives

Beyond antimicrobial effects, pharmacological studies of various benzophenone derivatives have revealed a wide array of other potential therapeutic applications. The benzophenone scaffold is a constituent of molecules investigated for several activities. nih.gov

Pharmacological activities of related benzophenone derivatives include:

Anti-inflammatory Activity: Certain benzophenone analogues have been explored for their ability to inhibit pro-inflammatory cytokines. nih.gov

Anticancer and Antitumor Activity: Novel benzophenone derivatives, such as morpholino and thiomorpholino benzophenones, have exhibited potent cytotoxic activity against murine leukemia and human lung carcinoma cells in vitro. nih.govresearchgate.net Some of these compounds also showed significant antitumor activity in mouse models. nih.gov

Antiviral Activity: The benzophenone structure has been integral to the development of potent and selective inhibitors of viral enzymes, such as HIV-1 reverse transcriptase. acs.org

Antifungal Activity: Many benzophenone derivatives have been synthesized and screened for their effectiveness against pathogenic fungi, with some showing broad-spectrum activity against various fungal species. nih.govnih.gov